Regioisomeric Identity: 5-Carboxamide (1H-Triazole) vs. 4-Carboxamide (2H-Triazole) Scaffolds Display Divergent Patent-Landscape Target Profiles
N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is the 5-carboxamide regioisomer of the 1H-1,2,3-triazole series. The regioisomeric 4-carboxamide (2H-triazole) series, as claimed in US9416127B2 (Hoffmann-La Roche), is explicitly directed toward CNS disorders—depression, anxiety, bipolar disorder, ADHD, and stress-related disorders—with representative compounds such as 2-(4-chlorophenyl)-N-[4-[(2S)-morpholin-2-yl]phenyl]triazole-4-carboxamide [1]. The 5-carboxamide regioisomer (the target compound) is not claimed in this patent family, indicating a distinct intellectual property space and, by inference, a potentially non-overlapping biological target profile. The 5-carboxamide scaffold lacks the N1-aryl substitution characteristic of the patent-protected 4-carboxamide series, which has been associated with trace amine-associated receptor 1 (TAAR1) agonism [1].
| Evidence Dimension | Patent-based target indication profile by regioisomer class |
|---|---|
| Target Compound Data | 5-carboxamide (1H-triazole) regioisomer; N-(4-chlorophenyl) substitution on exocyclic amide; not claimed in US9416127B2 CNS patent family |
| Comparator Or Baseline | 4-carboxamide (2H-triazole) regioisomers in US9416127B2, e.g., 2-(4-chlorophenyl)-N-[4-[(2S)-morpholin-2-yl]phenyl]triazole-4-carboxamide; indicated for depression, anxiety, bipolar disorder, ADHD |
| Quantified Difference | Qualitative: distinct regioisomeric class; non-overlapping patent landscape |
| Conditions | Patent analysis; US9416127B2 claims and exemplary compounds |
Why This Matters
Procurement of the 5-carboxamide regioisomer avoids the IP-encumbered 4-carboxamide CNS space, enabling freedom-to-operate in alternative target discovery programs.
- [1] Galley G, Ghellamallah C, Norcross R, Pflieger P. Triazole carboxamides and uses thereof. US Patent 9,416,127 B2. Issued August 16, 2016. Hoffmann-La Roche Inc. View Source
